An In-depth Technical Guide to 2-Isobutylquinoline (CAS 93-19-6)
An In-depth Technical Guide to 2-Isobutylquinoline (CAS 93-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isobutylquinoline (CAS 93-19-6), a substituted quinoline with significant applications in the fragrance industry and potential for broader use in chemical synthesis. This document delves into the core chemical and physical properties, established synthesis methodologies, spectroscopic characterization, safety and toxicological profile, and current applications of 2-isobutylquinoline. By synthesizing technical data with practical insights, this guide serves as a valuable resource for researchers and professionals in drug development and other scientific disciplines who are interested in the quinoline scaffold.
Introduction: The Quinoline Scaffold and the Significance of 2-Isobutylquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Quinoline and its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] This has led to the development of numerous pharmaceuticals containing the quinoline core.[2]
2-Isobutylquinoline, also known as 2-(2-methylpropyl)quinoline, is a specific derivative that has found a primary niche in the fragrance industry for its unique olfactory profile.[3][4] Its intense, earthy, and leathery notes make it a valuable component in chypre, leather, and woody compositions.[3][5] Beyond its use in perfumery, its potential as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications is an area of growing interest.[6] This guide aims to provide a detailed technical understanding of this compound to facilitate its exploration in diverse research and development contexts.
Physicochemical Properties of 2-Isobutylquinoline
A thorough understanding of the physicochemical properties of 2-isobutylquinoline is fundamental for its handling, formulation, and application.
Table 1: Physicochemical Properties of 2-Isobutylquinoline
| Property | Value | Source(s) |
| CAS Number | 93-19-6 | [5][6] |
| Molecular Formula | C₁₃H₁₅N | [4][6] |
| Molecular Weight | 185.27 g/mol | [4][6] |
| Appearance | Colorless to pale yellow clear liquid | [3][5] |
| Odor Profile | Intense, earthy, rooty, nutty, with facets of oakmoss and vetiver; also described as ambery, woody, and tobacco-like.[3][5] | [3][5] |
| Boiling Point | 277.00 to 278.00 °C @ 760.00 mm Hg | [5] |
| Flash Point | 111.11 °C (232.00 °F) TCC | [5] |
| Vapor Pressure | 0.001300 mmHg @ 20.00 °C | [5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (225 mg/L @ 20 °C) | [5] |
| logP (o/w) | ~3.80 - 4.0 | [4][6] |
Synthesis of 2-Isobutylquinoline: The Doebner-von Miller Reaction
The synthesis of quinolines can be achieved through several named reactions, with the Skraup and Doebner-von Miller reactions being the most prominent. For the preparation of 2-alkyl-substituted quinolines like 2-isobutylquinoline, the Doebner-von Miller reaction is particularly relevant. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
The causality behind this choice of reaction lies in its ability to directly introduce an alkyl group at the 2-position of the quinoline ring. The α,β-unsaturated carbonyl compound is the key determinant of the substitution pattern.
General Mechanism of the Doebner-von Miller Reaction
The Doebner-von Miller reaction is believed to proceed through a series of steps involving Michael addition, cyclization, dehydration, and oxidation.
Caption: Generalized workflow for the Doebner-von Miller synthesis of quinolines.
Hypothetical Protocol for 2-Isobutylquinoline Synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a suitable acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Reagent Addition: Slowly add 5-methyl-1-hexen-3-one to the stirred aniline-acid mixture. An oxidizing agent, such as nitrobenzene, may also be included. The reaction is often exothermic and may require cooling to control the rate.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validating System: The purity of the synthesized 2-isobutylquinoline should be confirmed by spectroscopic methods (NMR, IR, MS) and compared with reference data. The boiling point and refractive index can also serve as indicators of purity.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and quality control of 2-isobutylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-isobutylquinoline is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of 7.0-8.5 ppm. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the quinoline ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and the four carbons of the isobutyl group. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons will appear in the upfield region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-isobutylquinoline will show a molecular ion peak (M⁺) at m/z 185, corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the isobutyl group or parts of it, leading to characteristic fragment ions. The NIST WebBook provides mass spectral data for 2-(2-methylpropyl)-quinoline.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-isobutylquinoline will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the quinoline ring.
Safety and Toxicology
A fragrance ingredient safety assessment has been conducted for 2-isobutylquinoline.[6]
-
Genotoxicity: Target data indicate that 2-isobutylquinoline is not genotoxic.[6]
-
Dermal and Photo Toxicity: Based on data from the read-across analog quinoline (CAS 91-22-5), there are no safety concerns for skin sensitization under current use levels. It is also not considered photoirritating or photoallergenic.[6]
-
Acute Toxicity: The oral LD50 in rats is reported to be 1020 mg/kg.[5]
-
Handling Precautions: It is classified as an irritant to the eyes, respiratory system, and skin.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.
Applications and Future Perspectives
Fragrance Industry
The primary and well-established application of 2-isobutylquinoline is in the fragrance industry.[3][4] Its powerful and long-lasting odor profile makes it a key component in creating leather, chypre, and woody scents, particularly in masculine colognes.[3][4]
Potential in Drug Development and Agrochemicals
The quinoline scaffold is a cornerstone in the development of numerous therapeutic agents.[1][2] While specific biological activities of 2-isobutylquinoline are not extensively documented in the public domain, its structure suggests potential as a starting material or intermediate for the synthesis of more complex, biologically active molecules. The isobutyl group could be further functionalized to introduce different pharmacophores. The general biological activities of quinoline derivatives, such as antimicrobial and anticancer properties, warrant further investigation into the specific potential of 2-isobutylquinoline and its derivatives.
Caption: Current and potential applications of 2-Isobutylquinoline.
Analytical Methods
The analysis of 2-isobutylquinoline is essential for quality control and research purposes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 2-isobutylquinoline. A non-polar or medium-polarity column would be suitable for its separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer) can be used for the analysis of 2-isobutylquinoline. UV detection at a wavelength corresponding to its absorbance maximum would be appropriate.
Conclusion
2-Isobutylquinoline is a fascinating molecule with a well-established role in the fragrance industry and untapped potential in other areas of chemical and pharmaceutical research. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the available scientific literature. While detailed experimental protocols and specific biological activity data for this particular compound are not extensively published, the foundational knowledge of quinoline chemistry provides a strong basis for its further exploration. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a deeper investigation into the chemistry and biological activity of 2-isobutylquinoline and its derivatives is a promising avenue for future research.
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